molecular formula C5H12 B1206597 Neopentane CAS No. 463-82-1

Neopentane

Cat. No.: B1206597
CAS No.: 463-82-1
M. Wt: 72.15 g/mol
InChI Key: CRSOQBOWXPBRES-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Neopentane, also known as 2,2-dimethylpropane, is a double-branched-chain alkane with five carbon atoms . It primarily targets the combustion process, specifically in the context of environmentally friendly working fluids .

Mode of Action

This compound interacts with its target through a process of combustion. The main reactions involved in the early stage of this compound combustion are the pyrolysis of these working fluids, and then, O2 molecules are involved in the oxidation reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the combustion process. The combustion characteristics of this compound are compared with n-pentane and isopentane . The content of O2 in reaction systems has a very obvious effect on the combustion of n-pentane .

Result of Action

The molecular result of this compound’s action is the production of combustion products. This compound burns most intensely, followed by isopentane, and finally n-pentane . A faster heating rate will be accompanied by more intense spontaneous combustion of n-pentane and more product formation .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of O2 . This compound is a flammable gas at room temperature and pressure which can condense into a highly volatile liquid on a cold day, in an ice bath, or when compressed to a higher pressure . Therefore, the heat source temperature and open flame around the organic Rankine cycle system should be strictly controlled .

Biochemical Analysis

Biochemical Properties

Neopentane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in hydrocarbon metabolism. It is known to interact with cytochrome P450 enzymes, which are responsible for the oxidation of hydrocarbons. These interactions typically involve the binding of this compound to the active site of the enzyme, leading to its subsequent oxidation . Additionally, this compound can interact with other biomolecules such as lipids and proteins, influencing their structural and functional properties.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and lipid metabolism . These changes can impact cellular homeostasis and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes such as cytochrome P450, leading to its oxidation and subsequent metabolic processing . This interaction can result in the inhibition or activation of specific enzymatic pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting impacts on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes. High doses of this compound can result in oxidative stress, inflammation, and cellular damage.

Metabolic Pathways

This compound is involved in metabolic pathways that include its oxidation by cytochrome P450 enzymes. This process leads to the formation of various metabolites, which can further interact with other enzymes and cofactors . The metabolic processing of this compound can affect metabolic flux and alter the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . The distribution of this compound can affect its biochemical activity and overall impact on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect its activity and function within the cell . For example, this compound may accumulate in lipid-rich regions of the cell, where it can interact with membrane lipids and proteins, influencing their structural and functional properties.

Chemical Reactions Analysis

Neopentane undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxygen for oxidation and combustion, and halogens like chlorine or bromine for substitution reactions. The major products formed from these reactions are carbon dioxide, water, and halogenated this compound derivatives .

Comparison with Similar Compounds

Neopentane is compared with its structural isomers, n-pentane and isopentane:

This compound is unique due to its highly branched structure, which results in lower boiling and melting points compared to its isomers . This structural uniqueness also influences its reactivity and applications in various fields.

Properties

IUPAC Name

2,2-dimethylpropane
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InChI

InChI=1S/C5H12/c1-5(2,3)4/h1-4H3
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InChI Key

CRSOQBOWXPBRES-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C
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Molecular Formula

C5H12
Record name 2,2-DIMETHYLPROPANE
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DSSTOX Substance ID

DTXSID6029179
Record name Propane, 2,2-dimethyl-
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Molecular Weight

72.15 g/mol
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Physical Description

May liquefy in cool or cold weather. Less dense than water. Insoluble in water but soluble in alcohol. Under prolonged exposure to fire or heat, the containers may rupture violently and rocket., Colorless liquid with a gasoline-like odor; [ACGIH] Gas at room temperature and pressure; Shipped as a liquefied gas; [CHEMINFO], COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR.
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Boiling Point

9.5 °C
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Flash Point

less than 19.4 °F
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Solubility

In water, 33.2 mg/L at 25 °C, Soluble in ethyl alcohol, ethyl ether, carbon tetrachloride, Solubility in water: none
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Density

0.591 at 20 °C/4 °C, Density = 0.5852 at 25 °C, pressure > 1 atm, Critical density = 237.7 kg/cu m, Density (at 20 °C): 0.61 g/cm³
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

1290.0 [mmHg], Vapor pressure = 1100 mm Hg @ 21 °C, 1290 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 146
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Color/Form

Colorless gas or very volatile liquid

CAS No.

463-82-1
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Melting Point

-16.37 °C, -16.6 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Neopentane
Reactant of Route 2
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Reactant of Route 3
Neopentane
Reactant of Route 4
Neopentane
Reactant of Route 5
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Reactant of Route 6
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